The compound is classified as an oxazolidinone due to the presence of the oxazolidinone ring in its structure. Oxazolidinones are known for their antibacterial properties and are often studied for their role in drug development.
The synthesis of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one typically involves several key steps:
The molecular structure of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one can be elucidated using various spectroscopic techniques:
The molecular formula for this compound is CHFNO, indicating a complex structure with multiple elements contributing to its properties.
The chemical reactivity of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one can be explored through various reactions:
The mechanism of action for (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one can be hypothesized based on its structural components:
The physical and chemical properties of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one include:
(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one has potential applications in:
The rational design of SL25.1188 emerged from decades of research on monoamine oxidase inhibitors beginning with irreversible, non-selective compounds. Early MAO inhibitors like phenelzine and tranylcypromine exhibited severe side effects due to their lack of isoform selectivity and irreversible mechanism. The discovery of selegiline (L-deprenyl) as a selective, irreversible MAO-B inhibitor represented a significant advancement, enabling Parkinson's disease treatment with reduced adverse effects. However, the need for reversible inhibitors for diagnostic imaging drove research toward compounds with shorter receptor occupancy times [1].
Oxazolidinone derivatives entered the MAO inhibitor landscape through systematic structure-activity relationship studies focused on heterocyclic chemistry. Researchers at academic and pharmaceutical laboratories recognized that the oxazolidinone core offered an optimal scaffold for reversible enzyme inhibition due to its hydrogen-bonding capability and metabolic stability. The development pathway leading to SL25.1188 specifically began with the observation that 5-methoxymethyl substitution on the oxazolidinone ring significantly enhanced MAO-B affinity while maintaining selectivity over MAO-A. This discovery was followed by optimization of the N-3 substituent, where benzoxazole derivatives demonstrated superior binding characteristics compared to other aromatic systems. The final compound emerged as part of a focused effort to develop PET tracers that could quantify MAO-B density in living brain tissue, addressing a critical need in neurodegenerative disease research [1].
The radiochemical synthesis of [¹¹C]SL25.1188 represents a significant achievement in radiopharmaceutical chemistry. As reported by Saba et al., the radiolabeling process involves a cyclization reaction where [¹¹C]phosgene reacts with a ring-open precursor in dichloromethane at 100°C for two minutes. This method achieves a radiochemical yield of approximately 7% (decay-corrected, based on [¹¹C]methane) following HPLC purification. The total synthesis time is 30-32 minutes, producing a compound with >95% radiochemical purity and a specific activity of 50-70 GBq/μmol (1.35-1.89 Ci/μmol) at the end of synthesis. These parameters meet the stringent requirements for human PET imaging agents, highlighting the compound's pharmaceutical viability [1].
The 1,2-benzoxazole (benzisoxazole) component of SL25.1188 serves as the primary pharmacophore responsible for MAO-B recognition and binding. Benzoxazole-containing compounds demonstrate exceptional versatility in neuropharmacology due to their ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions within enzyme active sites. In SL25.1188, the benzoxazole moiety is specifically linked at the 3-position to the oxazolidinone core, creating a planar configuration that optimally positions the molecule within the MAO-B substrate cavity [1] [2].
Structure-activity relationship studies reveal that the 6-position substitution on the benzoxazole ring profoundly influences both binding affinity and selectivity. The incorporation of alkoxy chains at this position enhances MAO-B inhibition potency by extending into a hydrophobic subpocket of the enzyme's binding site. Molecular modeling analyses demonstrate that the 4,4,4-trifluorobutoxy substituent in SL25.1188 forms favorable van der Waals contacts with hydrophobic residues (Leu171, Phe168, and Tyr326) while the terminal trifluoromethyl group engages in dipole-dipole interactions with the protein backbone. The oxygen atom of the butoxy linker forms a critical hydrogen bond with a water molecule coordinated within the active site, further stabilizing the enzyme-inhibitor complex [1].
The functional significance of the benzoxazole moiety extends beyond target binding to influence pharmacokinetic properties. Benzoxazole derivatives typically exhibit enhanced metabolic stability compared to simpler aromatic systems due to resistance to oxidative degradation by hepatic enzymes. This characteristic is particularly valuable for PET tracers requiring sufficient in vivo stability to permit brain uptake and retention. In vitro studies confirm this stability profile for SL25.1188, with no detectable radioactive metabolites observed in plasma at 30 minutes post-injection in primate studies. This metabolic inertness ensures that the PET signal accurately reflects tracer binding to MAO-B rather than confounding metabolite accumulation [1].
Table 1: Inhibitory Activity of SL25.1188 Against MAO Isoforms
Parameter | Value | Experimental Conditions |
---|---|---|
MAO-B IC₅₀ | 11.8 nM | Rat brain homogenate |
MAO-A IC₅₀ | ≈1,000 nM | Rat brain homogenate |
Selectivity (MAO-B) | 84-fold | MAO-A vs. MAO-B |
Inhibition Mechanism | Reversible | Kinetic analysis |
The 4,4,4-trifluorobutoxy substituent at the 6-position of the benzoxazole ring serves a dual purpose: enhancing MAO-B binding affinity and facilitating BBB penetration. Fluorinated alkyl chains significantly influence a molecule's physicochemical properties, particularly lipophilicity and metabolic stability, which are critical determinants of CNS penetration. In SL25.1188, the trifluorobutoxy group elevates the calculated log P (cLogP) to approximately 2.8, within the optimal range (1-3) for passive BBB transport. This carefully balanced lipophilicity enables the compound to traverse endothelial cell membranes without requiring active transport mechanisms [1] [5].
The trifluoromethyl terminal group contributes to BBB penetration through multiple mechanisms. Fluorine substitution reduces polar surface area while increasing lipid solubility through the hydrophobic effect. Furthermore, the strong carbon-fluorine bonds provide metabolic stability against oxidative cleavage by hepatic enzymes, extending plasma half-life and increasing the fraction of intact compound available for brain uptake. Comparative studies with non-fluorinated analogs demonstrate significantly reduced brain uptake, confirming the importance of fluorine atoms in facilitating CNS penetration. PET imaging in non-human primates validates this design principle, with SL25.1188 achieving rapid brain accumulation (~5% injected dose/100 mL) within five minutes post-injection [1] [5].
Beyond passive diffusion, the trifluorobutoxy chain may influence transcellular transport mechanisms. Amphibian BBB studies examining vesicular transport indicate that fluorinated compounds can exhibit altered macropinocytosis rates compared to non-fluorinated analogs. While direct evidence in mammalian systems is limited, the rapid brain uptake kinetics of SL25.1188 suggest efficient transcellular passage. Regional distribution studies in baboons reveal the highest tracer accumulation in thalamus (distribution volume, VT = 10.9), striatum (VT = 10.3), and hippocampus (VT = 8.9), consistent with known MAO-B expression patterns. Pretreatment with deprenyl (2 mg/kg) reduces distribution volumes by 50% across all regions, confirming specific binding to MAO-B. The rapid displacement by cold SL25.1188 (85-100% within 50 minutes) further demonstrates the reversible binding kinetics essential for quantitative PET imaging [1] [4].
Table 2: Influence of Fluorinated Substituents on Key Molecular Properties
Molecular Property | Trifluorobutoxy Substituent Contribution | Functional Consequence |
---|---|---|
Lipophilicity (log P) | Increases by ~1.5 log units vs. butoxy analog | Enhanced passive BBB permeability |
Metabolic Stability | Resistance to ω- and β-oxidation | Extended plasma half-life |
Dipole Moment | Increased molecular polarity | Optimal desolvation energy for membrane passage |
Binding Affinity | Additional hydrophobic interactions with MAO-B | Improved IC₅₀ and selectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7